molecular formula C9H17Cl B1346205 8-Chloro-2-methyl-1-octene CAS No. 485320-16-9

8-Chloro-2-methyl-1-octene

Cat. No. B1346205
M. Wt: 160.68 g/mol
InChI Key: WPPNRBVXACSCEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Chloro-2-methyl-1-octene” is an organic compound with the molecular formula C9H17Cl . It is a derivative of octene, where a chlorine atom is substituted at the 8th carbon and a methyl group is substituted at the 2nd carbon .


Molecular Structure Analysis

The molecular structure of “8-Chloro-2-methyl-1-octene” consists of a nine-carbon chain with a double bond between the first and second carbons, a chlorine atom attached to the eighth carbon, and a methyl group attached to the second carbon .

Scientific Research Applications

  • Synthesis and Chemical Reactions : 8-Chloro-2-methyl-1-octene is involved in various chemical reactions and synthetic processes. For instance, it can be used in the addition of monochlorocarbene to bicyclic compounds, as demonstrated in a study by Jefford and Wojnarowski (1967), where it leads to the formation of tricyclic structures and is stable to heat and aqueous silver ion (Jefford & Wojnarowski, 1967). Additionally, the compound has been used in the synthesis of esters derived from azabicyclo[3.2.1]octane, contributing to pharmacological studies (Izquierdo et al., 1991).

  • Organic Syntheses : The compound is key in organic synthesis, particularly in the formation of different types of octenes. This was highlighted in a study by Mazerolles et al. (2003), focusing on the alkylation and coupling reactions involving 8-Chloro-2-methyl-1-octene (Mazerolles, Boussaguet, & Huc, 2003).

  • Intermediate in Synthesis : It acts as an intermediate in the synthesis of potent antigestational agents. Takayanagi et al. (1991) used a related compound, 4-chloro-2-methyl-2-butene, in the synthesis of (E)-9-Chloro-4-methyl-8-oxo-4-nonenoic acid, illustrating its potential in medicinal chemistry (Takayanagi, Shirasaka, & Morita, 1991).

  • Catalysis and Chemical Engineering : In the field of catalysis and chemical engineering, 8-Chloro-2-methyl-1-octene has been studied for its role in the oligomerization of 1-butene over carbon-supported cobalt catalysts, as noted by Xu et al. (2016). This research highlights its significance in industrial applications (Xu et al., 2016).

  • Atmospheric Chemistry : The compound is also relevant in atmospheric chemistry, as shown by Paulson and Seinfeld (1992) in their study on the atmospheric photochemical oxidation of 1-octene, which relates to environmental science and atmospheric reactions (Paulson & Seinfeld, 1992).

  • Stereochemistry and Organometallic Chemistry : It is used to understand stereochemical processes in organometallic compounds. Magnuson et al. (1978) utilized a similar compound in their study of nucleophilic decomposition of organocobalt(IV) compounds, shedding light on stereochemical transformations (Magnuson, Halpern, Levitin, & Vol’pin, 1978).

properties

IUPAC Name

8-chloro-2-methyloct-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPNRBVXACSCEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641086
Record name 8-Chloro-2-methyloct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methyl-1-octene

CAS RN

485320-16-9
Record name 8-Chloro-2-methyl-1-octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=485320-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-methyloct-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.